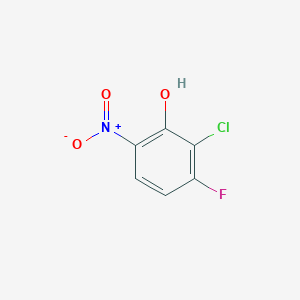

2-Chloro-3-fluoro-6-nitrophenol

Description

Significance and Context of Halogenated Nitrophenols in Chemical Research

Halogenated nitrophenols are a class of organic compounds that have garnered considerable attention in chemical research. Their molecular architecture, featuring a phenol (B47542) ring substituted with both halogen atoms and a nitro group, imparts a unique combination of chemical properties. The presence of the electron-withdrawing nitro group enhances the stability of the aromatic ring, while also influencing the reactivity of other substituents. taylorandfrancis.com This makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and pesticides. taylorandfrancis.commdpi.com

The specific nature and position of the halogen and nitro substituents on the phenol ring can dramatically alter the compound's reactivity and potential applications. For instance, the position of the nitro group relative to the hydroxyl group can influence the molecule's electronic dynamics and photochemical behavior. mdpi.com Researchers have extensively studied various nitrophenol isomers to understand these structure-property relationships. mdpi.com

Rationale for Focused Investigation on 2-Chloro-3-fluoro-6-nitrophenol

The compound this compound presents a unique substitution pattern that warrants a dedicated scientific focus. The presence of two different halogens, chlorine and fluorine, at specific positions, combined with a nitro group, creates a molecule with distinct electronic and steric properties. This specific arrangement can lead to novel reactivity in nucleophilic aromatic substitution reactions, a cornerstone of organic synthesis.

A known synthetic route to a similar compound, 3-chloro-2-fluoro-6-nitrophenol (B1601508), involves the reaction of 2,4-dichloro-3-fluoronitrobenzene (B1295830) with a sodium hydroxide (B78521) solution. prepchem.com This particular synthesis highlights the nuanced reactivity of multisubstituted aromatic rings, where one halogen is selectively displaced by a hydroxyl group. The purification of the resulting product is achieved through silica (B1680970) gel column chromatography. prepchem.com

Overview of Research Trajectories for Aryl Halides and Nitro-Substituted Aromatics

The fields of aryl halides and nitro-substituted aromatics are dynamic areas of research with several key trajectories. A primary focus is on understanding and exploiting their reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups, such as the nitro group, significantly activates the aromatic ring towards nucleophilic attack, making these compounds valuable precursors for a variety of functionalized molecules. libretexts.org Research in this area explores the kinetics and mechanisms of these reactions, including the influence of different substituents and solvents. researchgate.netmdpi.com

Another significant research direction involves the development of new catalytic systems for the amination and coupling of aryl halides. acs.org While traditional methods often require harsh reaction conditions, modern approaches focus on metal-free or microwave-assisted techniques to achieve these transformations more efficiently and sustainably. acs.org Furthermore, the photochemical properties of nitroaromatic compounds are under active investigation, particularly their role in atmospheric chemistry and their potential for light-induced reactions. mdpi.comacs.org The study of these molecules contributes to a deeper understanding of fundamental chemical processes and opens avenues for new applications in materials science and environmental chemistry. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCARKIURUHJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 6 Nitrophenol and Its Precursors

Established Synthetic Routes to Halogenated Nitrophenols

The synthesis of halogenated nitrophenols is a cornerstone of industrial chemistry, providing key intermediates for pharmaceuticals, dyes, and agrochemicals. cjph.com.cn The core strategies involve a combination of nitration, halogenation, and hydrolysis reactions, each with its own set of advantages and limitations. cjph.com.cn The planning of these syntheses requires careful consideration of the directing effects of the substituents on the aromatic ring. pressbooks.publumenlearning.com

Phenol (B47542) Nitration and Subsequent Halogenation Strategies

One fundamental approach begins with the nitration of phenol. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, which facilitates electrophilic substitution. askthenerd.com Reaction with dilute nitric acid at room temperature can yield a mixture of o-nitrophenol and p-nitrophenol. learncbse.in Subsequent halogenation of the resulting nitrophenol would then be required.

However, the order of these steps is crucial. Introducing the nitro group first deactivates the ring, making a subsequent electrophilic halogenation more difficult. Conversely, halogenating phenol first, followed by nitration, must contend with the ortho, para-directing effects of both the hydroxyl and halogen groups, potentially leading to a mixture of isomers that require separation. The high reactivity of phenol means that halogenation can often proceed without a catalyst, and controlling the reaction to achieve mono-substitution can be challenging. nih.gov

Halogenation of Nitrophenols via Electrophilic or Nucleophilic Substitution

The direct halogenation of nitrophenols is a common and viable route. In this electrophilic substitution reaction, the existing hydroxyl and nitro groups dictate the position of the incoming halogen. For instance, in the synthesis of 2-chloro-5-nitrophenol, a related compound, the starting material is 2-amino-5-nitrophenol, which undergoes a Sandmeyer reaction where the amino group is replaced by chlorine. prepchem.com

Another key strategy is nucleophilic aromatic substitution (SNAr). This is particularly effective when the aromatic ring is made electron-deficient by strongly electron-withdrawing groups like the nitro group. A halogen atom that is ortho or para to a nitro group can be displaced by a nucleophile. A process for producing 2,3-difluoro-6-nitrophenol (B104600), a close analogue of the target compound, relies on this principle. In that synthesis, 2,3,4-trifluoronitrobenzene is reacted with an alkali metal hydroxide (B78521), where the fluorine atom at the 4-position (para to the nitro group) is selectively hydrolyzed to a hydroxyl group. google.com

Multi-step Organic Transformations from Substituted Nitrobenzenes

Building complex polysubstituted benzenes often requires multi-step synthetic plans where the order of reactions is paramount to success. pressbooks.publibretexts.org A widely used industrial method for producing nitrophenols involves the hydrolysis of a corresponding nitrohalobenzene. google.com For example, p-nitrophenol is prepared by the basic hydrolysis of p-nitrochlorobenzene, followed by acidification. google.com This approach avoids direct nitration of the sensitive phenol ring.

The synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols can be achieved by starting with a 1-alkyl-4-nitrobenzene, which is first chlorinated and then hydrolyzed to introduce the phenol group. google.com These multi-step routes offer greater control over the final substitution pattern by carefully choosing precursors and reaction sequences. The conversion of a nitro group to an amine, followed by a Sandmeyer reaction to introduce a halogen or hydroxyl group, is another powerful tool in the synthetic chemist's arsenal (B13267) for creating complex aromatic compounds. prepchem.comnih.gov

Precursor Synthesis and Intermediate Compounds

The synthesis of 2-Chloro-3-fluoro-6-nitrophenol is intrinsically linked to the availability of appropriately substituted precursors. The preparation of these intermediates is a critical field of study, focusing on creating chlorofluoronitrobenzenes that can be converted to the final phenol product.

Synthesis of Substituted Fluoronitrobenzenes and Chlorofluoronitrobenzenes

The synthesis of fluoronitroaromatics is of significant industrial importance. cjph.com.cn A key method is the halogen exchange (Halex) reaction, where a chloro-substituted nitroaromatic is converted to a fluoro-substituted one using a fluoride (B91410) source like potassium fluoride. Another route is the direct nitration of a fluorinated aromatic compound. chemicalbook.com

A plausible and highly relevant pathway to the target compound, this compound, can be inferred from the synthesis of its analogue, 2,3-difluoro-6-nitrophenol. That process starts with 2,3,4-trifluoronitrobenzene and uses selective hydrolysis. google.com

| Starting Material | Reagent | Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 2,3,4-Trifluoronitrobenzene | Aqueous alkali metal hydroxide (e.g., NaOH or KOH) | 20°C to 100°C, followed by acidification | 2,3-Difluoro-6-nitrophenol | Selective hydrolysis of the fluorine atom at the 4-position (para to the nitro group) |

By analogy, a logical precursor for this compound would be a tri-substituted benzene (B151609) ring containing a nitro group, a fluorine, a chlorine, and a leaving group (likely another halogen) positioned correctly for selective hydrolysis. For example, starting with a compound like 1,4-dichloro-2-fluoro-3-nitrobenzene, one could achieve selective nucleophilic substitution of the chlorine atom at the 4-position (para to the nitro group) to yield the desired phenolic product.

Preparation of Related Halogenated Nitrophenols as Starting Materials

The chemical literature contains synthetic procedures for numerous halogenated nitrophenols that are structurally related to this compound. These syntheses provide a valuable framework for understanding the chemical transformations required.

For instance, the synthesis of 2-Chloro-4-fluoro-5-nitrophenol (B1583476) has been documented starting from its corresponding carbonate ester, which is hydrolyzed using sodium bicarbonate in a methanol (B129727)/water mixture. chemicalbook.com This highlights a common strategy where the phenol group is protected during other reaction steps and deprotected at the end.

| Target Compound | Starting Material | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| 2-Chloro-5-nitrophenol | 2-Amino-5-nitrophenol | Diazotization followed by Sandmeyer reaction with cuprous chloride | prepchem.com |

| 2,4-Dichloro-3-alkyl-6-nitrophenols | 1-Alkyl-4-nitrobenzene | Chlorination followed by hydrolysis | google.com |

| 2-Chloro-4-fluoro-5-nitrophenol | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | Hydrolysis with sodium bicarbonate | chemicalbook.com |

These examples demonstrate that the synthesis of complex halogenated nitrophenols is typically achieved through multi-step processes that rely on the foundational reactions of aromatic chemistry. The specific route to this compound would likely involve a similar strategic sequence of nitration, halogenation, and nucleophilic substitution or hydrolysis steps, carefully chosen to control the regiochemical outcome.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the careful control of reaction parameters. The choice of solvents, temperature, and catalysts plays a pivotal role in directing the regioselectivity of the reactions and maximizing the yield of the desired product.

Solvent Effects and Temperature Regimes in Phenolic Conversions

The selection of an appropriate solvent is critical in the synthesis of substituted phenols. In the preparation of a related isomer, 3-chloro-2-fluoro-6-nitrophenol (B1601508), dimethyl sulfoxide (B87167) (DMSO) is utilized as the solvent for the reaction of 2,4-dichloro-3-fluoronitrobenzene (B1295830) with aqueous sodium hydroxide. prepchem.com This reaction is conducted at an elevated temperature of 60°C to 70°C for 20 hours to facilitate the nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group. prepchem.com

For the synthesis of another isomer, 2-chloro-4-fluoro-5-nitrophenol, a mixture of methanol and water is employed as the solvent system. chemicalbook.com This reaction proceeds at room temperature (20°C) over 16 hours, indicating that milder conditions can be effective for certain phenolic conversions. chemicalbook.com The use of glacial acetic acid as a solvent is also reported for the nitration of 2-chlorophenol (B165306), with the reaction being maintained at a low temperature of 5°C.

The temperature regime is a crucial factor in controlling the rate and selectivity of the reaction. The synthesis of 3-chloro-2-fluoro-6-nitrophenol requires heating, which suggests a significant activation energy barrier for the reaction. prepchem.com In contrast, the synthesis of 2-chloro-4-fluoro-5-nitrophenol at room temperature points to a more facile reaction pathway. chemicalbook.com Low-temperature conditions, as seen in the nitration of 2-chlorophenol, are often employed to control the exothermicity of the reaction and to minimize the formation of byproducts.

A plausible synthetic route to this compound could involve the nitration of a 2-chloro-3-fluorophenol (B1588880) precursor. The conditions for such a reaction would need to be carefully optimized, likely involving a polar aprotic solvent and a controlled temperature to ensure the desired regioselectivity of the nitro group addition.

Table 1: Solvent and Temperature Conditions in the Synthesis of Halogenated Nitrophenols

| Compound | Precursor | Solvent(s) | Temperature | Duration |

| 3-Chloro-2-fluoro-6-nitrophenol | 2,4-Dichloro-3-fluoronitrobenzene | Dimethyl sulfoxide, Water | 60-70°C | 20 hours |

| 2-Chloro-4-fluoro-5-nitrophenol | 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | Methanol, Water | 20°C | 16 hours |

| 2-Chloro-6-nitrophenol (B183082) | 2-Chlorophenol | Glacial Acetic Acid | 5°C | 45 minutes (addition) |

Catalyst Systems for Selective Functionalization

Catalysts are instrumental in enhancing the rate and selectivity of organic reactions. In the context of synthesizing precursors for halogenated nitrophenols, various catalysts are employed. For instance, the preparation of 2-chloro-6-nitrotoluene, a related compound, utilizes iron as a catalyst to facilitate the chlorination of o-nitrotoluene. prepchem.com The form of the iron catalyst, such as steel shavings, is noted to be important to avoid over-chlorination. prepchem.com

In the synthesis of 2-fluoro-6-chlorophenol, a potential precursor to the title compound, a sulfonation-chlorination-hydrolysis sequence is employed. google.com While a specific catalyst for the chlorination step with agents like trichloroisocyanuric acid is not explicitly detailed in the provided information, these reactions are often promoted by radical initiators or proceed under thermal conditions. google.com

For the nitration step, a catalyst may not always be necessary, as the reaction can be driven by the use of a strong nitrating agent like nitric acid. However, to improve selectivity and yield, catalytic systems are an area of active research.

Isolation and Purification Techniques for the Compound

The isolation and purification of the final product are crucial steps to obtain this compound in high purity. Based on the procedures for its isomers, a multi-step purification process is typically required.

Following the reaction, the mixture is often diluted with water and then subjected to extraction with an organic solvent. Diethyl ether and dichloromethane (B109758) are commonly used for this purpose. prepchem.comchemicalbook.com The organic extracts are then washed, typically with brine, to remove any remaining water-soluble impurities. chemicalbook.com

After drying the organic phase, for example with anhydrous sodium sulfate (B86663) or magnesium sulfate, the solvent is removed under vacuum. prepchem.comchemicalbook.com The resulting crude product can then be purified by several methods. One common technique is silica (B1680970) gel column chromatography. prepchem.com For the purification of 3-chloro-2-fluoro-6-nitrophenol, chloroform (B151607) was used as the eluant. prepchem.com Recrystallization from a suitable solvent is another effective method for purifying solid compounds.

Steam distillation is also a viable technique, particularly for separating volatile organic compounds from non-volatile impurities. This method was used in the purification of 2-chloro-6-nitrophenol.

Table 2: Isolation and Purification Techniques for Halogenated Nitrophenols

| Compound | Isolation Steps | Purification Method |

| 3-Chloro-2-fluoro-6-nitrophenol | Water addition, extraction with diethyl ether, acidification, re-extraction with diethyl ether, drying over sodium sulfate, solvent evaporation. | Silica gel column chromatography (eluant: chloroform). |

| 2-Chloro-4-fluoro-5-nitrophenol | Solvent removal under vacuum, addition of dichloromethane, washing with brine, drying over magnesium sulfate, solvent evaporation. | Not specified, but a high yield of 98% suggests effective purification. |

| 2-Chloro-6-nitrophenol | Poured over ice, filtration, steam distillation. | Recrystallization from water. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved by optimizing reactions to maximize atom economy and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like addition and rearrangement are preferable to substitution and elimination, which generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. For instance, exploring the use of water or other green solvents in place of volatile organic compounds like dichloromethane or chloroform would be a significant improvement. A patent for the preparation of 2,3-difluoro-6-nitrophenol highlights a process that avoids organic solvents entirely. google.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. guidechem.com The synthesis of 2-chloro-4-fluoro-5-nitrophenol at room temperature is a good example of this principle in practice. chemicalbook.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. The use of catalysts can also lead to milder reaction conditions and higher selectivity, reducing waste.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. guidechem.com

By systematically applying these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.

Chemical Reactivity and Transformation of 2 Chloro 3 Fluoro 6 Nitrophenol

Influence of Chlorine, Fluorine, and Nitro Substituents on Phenolic Reactivity

The electronic properties of the chloro, fluoro, and nitro substituents profoundly modify the inherent reactivity of the phenol (B47542) core.

Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge across the aromatic ring. pearson.comualberta.ca The presence of electron-withdrawing groups on the ring further enhances this acidity by stabilizing the phenoxide conjugate base. byjus.comquora.com

In 2-Chloro-3-fluoro-6-nitrophenol, all three substituents—nitro, chlorine, and fluorine—are electron-withdrawing.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). doubtnut.com When positioned ortho or para to the hydroxyl group, it provides significant stabilization to the phenoxide ion by delocalizing the negative charge onto the oxygen atoms of the nitro group. byjus.comstackexchange.com In this molecule, the nitro group is ortho to the hydroxyl group, strongly increasing its acidity.

Halogens (-F and -Cl): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which weakens the O-H bond and stabilizes the negative charge of the phenoxide ion. vanderbilt.edu While halogens also have a resonance-donating effect (+M) due to their lone pairs, their inductive effect is dominant in influencing acidity. ualberta.ca

The cumulative effect of these three electron-withdrawing groups makes this compound a significantly stronger acid than phenol itself. The acidity is expected to be greater than that of mononitrophenols or monochlorophenols due to the additive effects of the substituents. vanderbilt.edu For comparison, the pKa of phenol is approximately 10, while the pKa of 4-nitrophenol (B140041) is 7.2 and that of 2,4-dinitrophenol (B41442) is 4.5. pearson.comualberta.ca The presence of three potent electron-withdrawing groups in this compound suggests its pKa would be even lower.

Table 1: Comparative pKa Values of Phenol and Substituted Phenols

| Compound | pKa |

|---|---|

| Cyclohexanol | ~16 |

| Phenol | ~10 |

| 4-Chlorophenol (B41353) | 9.4 |

| 4-Nitrophenol | 7.2 |

| 2,4-Dinitrophenol | 4.5 |

| 2,4,6-Trinitrophenol (Picric Acid) | 0.25-0.5 |

The existing substituents on the benzene (B151609) ring dictate the feasibility and regioselectivity of further substitution reactions. The highly electron-deficient nature of the ring in this compound, caused by the three electron-withdrawing groups, deactivates it towards electrophilic aromatic substitution (EAS). lumenlearning.com Electrophilic attack is therefore highly unfavorable.

Conversely, the ring is strongly activated for nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org

Electronic Effects: The nitro group, being ortho to the chlorine and meta to the fluorine, strongly activates the ring for nucleophilic attack, particularly at the carbon atoms bearing the halogen leaving groups. wikipedia.org It can effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance. wikipedia.org

Steric Effects: The substituents create a sterically crowded environment on the aromatic ring. The hydroxyl and nitro groups ortho to the chlorine atom, and the fluorine atom on the adjacent carbon, can create steric hindrance. numberanalytics.com This can influence the rate and regioselectivity of nucleophilic attack by hindering the approach of the nucleophile to certain positions. numberanalytics.comyoutube.com For example, bulky nucleophiles might face significant steric repulsion, potentially favoring attack at a less hindered site if one were available.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Due to its electronic makeup, this compound is primed to undergo nucleophilic aromatic substitution. This class of reaction is a fundamental process for modifying electron-poor aromatic systems. researchgate.netnih.gov

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgnih.gov

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (in this case, -Cl or -F). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The formation of this complex is typically the rate-determining step. nih.gov The stability of this intermediate is crucial and is greatly enhanced by the presence of electron-withdrawing groups (like -NO₂) at the ortho and para positions relative to the point of attack. masterorganicchemistry.com

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Regioselectivity: The molecule has two potential leaving groups, chlorine and fluorine. The site of nucleophilic attack is determined by a balance of two main factors:

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, which would suggest that chlorine is the better leaving group.

Electronegativity and Intermediate Stabilization: Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex through its powerful inductive effect. masterorganicchemistry.com

In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Therefore, the activation of the attack site is often more important than the leaving group's ability to depart. For this reason, fluorine is often a better leaving group than chlorine in SNAr reactions, a reversal of the trend seen in aliphatic SN2 reactions. masterorganicchemistry.com In this compound, the nitro group is ortho to the chlorine and meta to the fluorine. The ortho/para relationship is most effective for stabilizing the Meisenheimer complex. masterorganicchemistry.com Therefore, nucleophilic attack is strongly favored at the C-Cl position (C2), as the negative charge in the resulting intermediate can be delocalized onto the ortho-nitro group. Attack at the C-F position (C3) would place the nitro group meta to the site of attack, offering much less resonance stabilization. Thus, substitution of the chlorine atom is expected to be the dominant reaction pathway.

The electron-deficient nature of this compound makes it reactive towards a variety of nucleophiles. The reaction typically involves the displacement of the chlorine atom.

With Hydroxide (B78521) (OH⁻): Reaction with a strong base like sodium hydroxide would likely lead to the substitution of the chlorine atom to form the corresponding dihydroxy-nitrophenol derivative. The reaction would be facilitated by the activation provided by the ortho-nitro group.

With Amines (RNH₂ or R₂NH): Amines are common nucleophiles in SNAr reactions. researchgate.net Reaction with primary or secondary amines would displace the chlorine atom to yield N-substituted 2-amino-3-fluoro-6-nitrophenol derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl formed. researchgate.net

Table 2: Representative SNAr Reactions on Activated Haloarenes

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Aniline (B41778) | Ethanol | N-(2,4-dinitrophenyl)aniline |

| 1-Fluoro-2,4-dinitrobenzene | N-acetylcysteine | Aqueous buffer | S-(2,4-dinitrophenyl)-N-acetylcysteine |

| 1,2-Dichlorobenzene | 3-Methylindole | KOH, DMSO, 135 °C | 1-(2-chlorophenyl)-3-methylindole |

| 2,4-Difluoroarylcarboxamide | Chloromagnesium alkoxide | Varied | ortho/para-alkoxy products (regioselective) |

This table shows examples of SNAr reactions on related compounds to illustrate the scope of potential transformations. researchgate.netnih.govnih.gov

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates. nih.gov

For this compound, the primary goal is the chemoselective reduction of the nitro group without affecting the halogen substituents (reductive dehalogenation) or the phenol group. nih.govnih.gov

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org

H₂/Pd-C: Palladium on carbon is a very efficient catalyst, but it can sometimes cause dehalogenation, especially with chlorides, bromides, and iodides. nih.govcommonorganicchemistry.com

H₂/PtO₂ or Sulfided Platinum: Platinum-based catalysts, sometimes "poisoned" or modified (e.g., sulfided platinum), can offer higher selectivity, reducing the nitro group while minimizing the loss of halogens. nih.govcommonorganicchemistry.com

H₂/Raney Nickel: Raney nickel is another option, often used when trying to avoid the dehalogenation of aromatic chlorides. commonorganicchemistry.com

Chemical Reduction:

Metals in Acid: A classic method involves using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid. wikipedia.orgcommonorganicchemistry.com The Fe/HCl or Fe/NH₄Cl system is often mild and cost-effective.

Tin(II) Chloride (SnCl₂): Stannous chloride is known for its mildness and high chemoselectivity, capable of reducing nitro groups in the presence of other sensitive functionalities like halogens, esters, and nitriles. commonorganicchemistry.comstackexchange.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be used under neutral or basic conditions and are particularly useful for selectively reducing one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

Hydrazine (B178648) Hydrate (N₂H₄·H₂O): Used in conjunction with a catalyst like Pd/C or Raney Nickel, hydrazine acts as a hydrogen source for transfer hydrogenation. This method can be highly selective for reducing nitro groups in halogenated nitroarenes. nih.govniscpr.res.in

The product of a successful selective reduction would be 6-amino-2-chloro-3-fluorophenol .

Table 3: Common Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd-C | Catalytic, various solvents | Highly efficient but may cause dehalogenation. nih.gov |

| H₂ / PtS-C | Catalytic | Sulfided catalyst suppresses dehalogenation. nih.gov |

| Fe / HCl or NH₄Cl | Acidic or neutral medium | Cost-effective and generally selective. |

| SnCl₂·2H₂O | Alcoholic solvent, heat | Excellent chemoselectivity for nitro groups over many other functional groups, including halogens. stackexchange.com |

| N₂H₄·H₂O / Pd-C | Transfer hydrogenation | Mild and highly selective for halogenated nitroarenes. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Dichlorobenzene |

| 1-Chloro-2,4-dinitrobenzene |

| 1-Fluoro-2,4-dinitrobenzene |

| 2,4-Dinitrophenol |

| 2,4,6-Trinitrophenol (Picric Acid) |

| 2-Amino-5-chlorohydroquinone |

| This compound |

| 2-Chloro-5-hydroxylaminophenol |

| 2-Chloro-5-nitrophenol |

| 3-Hydroxylaminophenol |

| 3-Methylindole |

| 3-Nitrophenol |

| 4-Chlorophenol |

| 4-Nitrophenol |

| 6-Amino-2-chloro-3-fluorophenol |

| Aminohydroquinone |

| Aniline |

| Cyclohexanol |

| N-(2,4-dinitrophenyl)aniline |

| N-acetylcysteine |

| Phenol |

| S-(2,4-dinitrophenyl)-N-acetylcysteine |

| Sodium hydroxide |

Catalytic Hydrogenation and Other Reductive Transformations to Amino Derivatives

The most common and synthetically important transformation of nitrophenols is the reduction of the nitro group to an amino group (-NH₂). nih.govacs.org This reaction is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. acs.org For this compound, this transformation yields 2-amino-6-chloro-5-fluorophenol .

Catalytic hydrogenation is the preferred industrial method for this reduction due to its efficiency and cleaner reaction profile compared to chemical reductants. youtube.com The process typically involves reacting the nitrophenol with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com

Key aspects of this transformation include:

Catalysts: A variety of catalysts are effective for the hydrogenation of substituted nitroaromatics. Noble metals, particularly palladium (Pd) and platinum (Pt) supported on carbon (e.g., Pd/C, Pt/C), are highly active and widely used. rsc.orgacs.org Nickel-based catalysts, such as Raney Nickel or supported nano-nickel, also demonstrate high efficacy and are often a more economical choice. acs.orgresearchgate.net

Reaction Conditions: The hydrogenation is typically carried out in a solvent, such as an alcohol (methanol, ethanol) or water, at moderate temperatures (25-100°C) and hydrogen pressures (1-30 atm). rsc.orgresearchgate.net The reaction is generally exothermic.

Selectivity: A primary challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation—the undesired cleavage of the carbon-halogen bonds (C-Cl, C-F). youtube.com The C-Cl bond is more susceptible to cleavage than the more stable C-F bond. Catalyst choice and the fine-tuning of reaction conditions are crucial to ensure high selectivity for the desired amino derivative without loss of the halogen substituents. The use of specific catalyst promoters or inhibitors can suppress dehalogenation.

The general reaction is as follows:

This compound + 3 H₂ --(Catalyst)--> 2-amino-6-chloro-5-fluorophenol + 2 H₂O

Below is a table summarizing typical catalysts and conditions used for the hydrogenation of analogous chloronitrophenols, which would be applicable for the reduction of this compound.

| Catalyst | Substrate Example | Product | Key Findings & Conditions |

| Palladium/Graphene (Pd/G) | Nitrophenols | Aminophenols | High activity and stability; reaction in aqueous solution with NaBH₄ or in methanol (B129727) with H₂ gas. rsc.org |

| Palladium/Carbon (Pd/C) | 2-chloro-6-nitrotoluene | 3-chloro-2-methylaniline | High selectivity with minimal dehalogenation (<1.2%); optimal conditions: 353 K, 1 MPa H₂ pressure. youtube.com |

| Nickel-based Catalysts | p-Nitrophenol | p-Aminophenol | Nano-nickel on kaolin (B608303) support is effective; activity influenced by catalyst loading and base concentration. researchgate.net |

| Platinum/Carbon (Pt/C) | Halogenated Nitroaromatics | Haloanilines | Effective for selective reduction of nitro groups in the presence of halogens. acs.org |

Influence on Downstream Synthetic Pathways

The product of the reduction, 2-amino-6-chloro-5-fluorophenol , is a versatile chemical intermediate. The presence of three different reactive sites—the amino group, the hydroxyl group, and the halogen-substituted aromatic ring—allows for a wide range of subsequent reactions. This compound can serve as a building block for more complex molecules.

While specific pathways for 2-amino-6-chloro-5-fluorophenol are not widely documented, its structure is analogous to other aminophenols used in various syntheses:

Synthesis of Benzoxazoles: Ortho-aminophenols are key precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry. The amino and hydroxyl groups can react with various reagents, such as carboxylic acids or their derivatives, to form the oxazole (B20620) ring. sigmaaldrich.comgoogle.com

Precursors for Dyes and Pigments: Aminophenol derivatives are foundational molecules in the dye industry. The amino group can be diazotized and then coupled with other aromatic compounds to create a vast array of azo dyes.

Pharmaceutical and Agrochemical Synthesis: The unique substitution pattern of 2-amino-6-chloro-5-fluorophenol makes it a potential starting material for novel active ingredients in pharmaceuticals and agrochemicals. The fluorine atom, in particular, is often incorporated into molecules to enhance metabolic stability and biological activity. For example, similar fluorinated amino-pyridines are important intermediates for modern antibiotics. chemicalbook.com The amino group can be converted into other functionalities or used as an anchor point for building larger molecular scaffolds. caltech.eduresearchgate.net

The strategic placement of the chloro and fluoro substituents provides handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity, allowing for the modular synthesis of functional compound libraries.

Oxidation Reactions and Ring Cleavage Potential

While reduction of the nitro group is a common synthetic transformation, this compound can also undergo oxidation, particularly under harsh conditions or through advanced oxidation processes (AOPs). youtube.comnih.govyoutube.com These processes are primarily relevant in the context of environmental remediation for the degradation of persistent organic pollutants.

AOPs utilize highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•), to break down recalcitrant molecules. nih.govnih.gov For a compound like this compound, these reactions can proceed via several pathways:

Further Nitration: In the presence of strong nitrating agents or certain radical species like nitrogen dioxide (•NO₂), the aromatic ring could potentially undergo further nitration to yield dinitro derivatives, such as 2-chloro-3-fluoro-4,6-dinitrophenol. nih.gov

Ring Cleavage: Under sufficiently strong oxidizing conditions, the aromatic ring can be opened. The reaction of phenols with strong oxidants like chlorine or ozone can lead to the formation of smaller, aliphatic dicarbonyl compounds. nih.gov For instance, the extended chlorination of phenols is known to produce ring cleavage products like chloroform (B151607) and various organic acids. nih.gov Enzymatic pathways in certain bacteria also achieve ring cleavage of catechol-like structures as a mechanism for biodegradation. rsc.org The ultimate end-products of complete oxidation (mineralization) are CO₂, H₂O, and inorganic ions (Cl⁻, F⁻, NO₃⁻).

The presence of multiple electron-withdrawing groups on the ring generally makes it more resistant to electrophilic attack but susceptible to nucleophilic attack and radical-induced degradation.

Thermal and Photochemical Stability in Reaction Environments

The stability of this compound is a critical factor in its handling, storage, and reaction chemistry.

Thermal Stability: Aromatic nitro compounds are known to be energetic materials and can decompose exothermically at elevated temperatures. The presence of multiple nitro groups can significantly lower the decomposition temperature. While this compound has only one nitro group, it should be handled with care at high temperatures. Under typical synthetic conditions (e.g., below 150°C), the compound is expected to be reasonably stable, but thermal hazard assessment is recommended for any large-scale application.

Photochemical Stability: Many aromatic compounds absorb ultraviolet (UV) light and can undergo photochemical reactions. nih.gov Halogenated aromatics, in particular, are known to be photolabile. scirp.org Upon absorption of UV radiation, this compound could potentially undergo several transformations:

Dehalogenation: The carbon-chlorine bond is often the weakest link and can undergo homolytic cleavage upon excitation to a singlet or triplet state, leading to a radical intermediate and subsequent reductive dechlorination if a hydrogen donor (like a solvent) is present. nih.govresearchgate.netrsc.org The C-F bond is significantly stronger and less likely to cleave.

C-NO₂ Bond Cleavage: The nitro group can also be cleaved from the aromatic ring through photochemical pathways.

Radical Reactions: The formation of radical intermediates can initiate polymerization or reactions with solvents and other species present in the reaction mixture.

Therefore, reactions involving this compound should be protected from light, especially UV radiation, to prevent the formation of unwanted byproducts and ensure the integrity of the molecule, unless a photochemical transformation is the desired outcome.

Spectroscopic and Structural Elucidation of 2 Chloro 3 Fluoro 6 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a multi-substituted aromatic compound like 2-Chloro-3-fluoro-6-nitrophenol, NMR is indispensable for confirming the precise substitution pattern on the benzene (B151609) ring.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the two aromatic protons are influenced by the electronic effects of the four substituents (-OH, -Cl, -F, -NO₂). The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating hydroxyl group will have a shielding, upfield effect.

The two remaining protons on the aromatic ring are at the C4 and C5 positions. These protons would appear as doublets due to coupling with each other. The proton at C5 is expected to be further split by the adjacent fluorine atom at C3 (³JHF coupling). The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Specific experimental data for this compound is not readily available in the cited literature. This table is based on established principles of NMR spectroscopy and data for analogous compounds like 2-chloro-4-nitrophenol (B164951) and 2-chloro-6-nitrophenol (B183082). nih.govchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | Downfield region | Doublet of doublets (dd) | ~8-9 (³JHH), ~1-3 (⁴JHF) |

| H-5 | Upfield relative to H-4 | Doublet of doublets (dd) | ~8-9 (³JHH), ~6-8 (³JHF) |

| -OH | Variable | Broad singlet (br s) | N/A |

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR Analysis

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring. The chemical shifts are determined by the attached substituents. The carbon atom bonded to the hydroxyl group (C1) will be shifted downfield, as will the carbon bonded to the nitro group (C6). The carbons bonded to the halogens (C2 and C3) will also exhibit characteristic shifts, and their signals will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature. Data for related compounds like 2-chloro-4-nitrophenol and various nitrophenols and fluorophenols help in predicting these shifts. oc-praktikum.denih.govspectrabase.comchemicalbook.com

Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comnih.gov It provides a wide range of chemical shifts, making it very sensitive to the electronic environment of the fluorine atom. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift, typically referenced against CFCl₃, would be characteristic of a fluorine atom on an electron-deficient aromatic ring. alfa-chemistry.com The signal would likely appear as a doublet of doublets due to coupling with the adjacent protons at H-4 (⁴JHF) and H-5 (³JHF). This technique is a powerful tool for studying fluorinated aromatic compounds. researchgate.net

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4 signal to the C4 signal and the H-5 signal to the C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying the quaternary (non-protonated) carbons. For instance, the H-5 proton would show correlations to the carbons at C1, C3, and C4, while the H-4 proton would show correlations to C2, C3, and C6. These correlations provide unequivocal proof of the entire molecular framework.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Characteristic Vibrational Modes of Substituted Phenolic and Nitro Groups

The FTIR and Raman spectra of this compound are expected to be rich in information, displaying characteristic bands for the nitro, hydroxyl, and substituted phenyl groups. The positions of these bands are influenced by the electronic and steric effects of all substituents.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νasNO₂) typically found in the 1500-1600 cm⁻¹ region and a symmetric stretch (νsNO₂) in the 1300-1370 cm⁻¹ range. spectroscopyonline.com These are often strong bands in both IR and Raman spectra.

Phenolic Group (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. A C-O stretching vibration is also expected, typically in the 1200-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region and can sometimes overlap with the nitro group absorptions. In-plane and out-of-plane C-H bending deformations are also characteristic. nih.gov

Halogen Substituents: The C-Cl and C-F stretching vibrations are also expected, typically appearing in the fingerprint region of the spectrum below 1200 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on data for related nitrophenols and substituted phenols. spectroscopyonline.comresearchgate.netmdpi.comresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (intramolecular H-bonded) | 3100 - 3400 (Broad) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-O Stretch | 1200 - 1300 | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Analysis of Hydrogen Bonding Interactions

A key structural feature of this compound is the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-positioned nitro group (at C6). This type of interaction is well-documented in ortho-nitrophenols. researchgate.net

This intramolecular hydrogen bond significantly affects the vibrational spectrum. The O-H stretching band, which for a "free" (non-hydrogen-bonded) phenol (B47542) appears as a sharp peak around 3600 cm⁻¹, is expected to be broadened and shifted to a much lower frequency (e.g., 3100-3400 cm⁻¹) in this molecule. The strength of this H-bond is influenced by the other substituents on the ring. While the primary H-bond is between the -OH and -NO₂ groups, the electronic effects of the chloro and fluoro substituents can modulate the acidity of the phenol and the basicity of the nitro group, thereby fine-tuning the bond's strength. Studies on 2-halophenols suggest that hydrogen bonding involving halogens is generally weak. rsc.org Therefore, the dominant interaction governing the spectral features will be the OH···O₂N intramolecular bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a vital analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the presence of chromophores within the molecular structure.

For this compound, the presence of the benzene ring substituted with a nitro group (-NO2), a hydroxyl group (-OH), a chlorine atom (-Cl), and a fluorine atom (-F) is expected to give rise to characteristic absorption bands. The nitro and hydroxyl groups, in particular, act as strong chromophores and auxochromes, respectively, influencing the electronic transitions of the aromatic system. However, a comprehensive search of scientific literature and chemical databases did not yield any specific experimental UV-Vis spectroscopic data for this compound. While related compounds such as 2-chloro-6-nitrophenol have a reported λmax of 405 nm, and UV-Vis spectra are available for isomers like 2-chloro-4-nitrophenol, no such detailed research findings could be located for the title compound. scielo.brnih.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The monoisotopic mass of this compound (C6H3ClFNO3) is 190.97855 Da. uni.lu The predicted m/z values for different ionized forms of the molecule are valuable for its identification in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]+ | 191.98583 |

| [M+Na]+ | 213.96777 |

| [M-H]- | 189.97127 |

| [M+NH4]+ | 209.01237 |

| [M+K]+ | 229.94171 |

| [M+H-H2O]+ | 173.97581 |

| [M+HCOO]- | 235.97675 |

| [M+CH3COO]- | 249.99240 |

| [M+Na-2H]- | 211.95322 |

| [M]+ | 190.97800 |

| [M]- | 190.97910 |

Data sourced from computational predictions. uni.lu

A detailed analysis of the fragmentation pattern, which would involve the cleavage of bonds within the molecule upon ionization to yield characteristic fragment ions, would require experimental mass spectrometry studies. Such studies would provide definitive structural confirmation.

X-ray Crystallography for Solid-State Molecular Geometry (if applicable in literature)

A thorough review of the existing scientific literature and crystallographic databases reveals that no X-ray crystallographic studies have been reported for this compound. Consequently, the solid-state molecular geometry, including parameters such as the planarity of the benzene ring, the orientation of the substituent groups, and any intermolecular interactions like hydrogen bonding, has not been experimentally determined. The synthesis of a high-quality single crystal of the compound would be a prerequisite for such an analysis.

Theoretical and Computational Studies of 2 Chloro 3 Fluoro 6 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the geometric and electronic properties of molecules.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

To determine the most stable three-dimensional structure of 2-Chloro-3-fluoro-6-nitrophenol, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed. These calculations would optimize the molecular geometry, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted phenols have utilized DFT with the B3LYP functional and the 6-311+G(d,p) basis set to achieve reliable geometric parameters. semanticscholar.orgkarazin.uaresearchgate.net A comparison between the results from DFT and HF methods would typically be presented to assess the role of electron correlation.

A data table, such as the one conceptualized below, would be generated from the output of these calculations.

Table 1: Conceptual Optimized Geometrical Parameters of this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Parameter | DFT/B3LYP (Å/°) | HF (Å/°) |

|---|---|---|

| C-Cl Bond Length | - | - |

| C-F Bond Length | - | - |

| C-N Bond Length | - | - |

| O-H Bond Length | - | - |

| C-C-C Bond Angle | - | - |

| C-N-O Bond Angle | - | - |

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of quantum chemical calculations, balancing accuracy against computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains atoms with lone pairs and is part of a conjugated system, a split-valence basis set augmented with polarization and diffuse functions, such as 6-311++G(d,p), is generally considered suitable for accurate results. researchgate.net The selection would involve considering the trade-off between the computational time required and the desired precision of the results for properties like energy, geometry, and electronic structure.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive. For related nitrophenol compounds, these analyses have been instrumental in understanding intramolecular charge transfer. mdpi.comimist.ma

Table 2: Conceptual Frontier Orbital Data for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Global Chemical Descriptors: Chemical Hardness, Electronegativity, and Electrophilicity

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the frontier orbitals and are valuable for comparing the reactivity of different molecules. imist.mascienceopen.com

Table 3: Conceptual Global Chemical Descriptors for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. The map is colored to show different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are favorable for nucleophilic attack. scienceopen.com For a substituted nitrophenol, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential around the hydrogen atom of the hydroxyl group. mdpi.comimist.ma

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters. For molecules similar in structure to this compound, density functional theory (DFT) calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to calculate vibrational frequencies. nih.gov These theoretical calculations allow for the assignment of vibrational modes observed in experimental spectra, such as those from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.net

In studies of related substituted aromatic compounds, a strong correlation between theoretical and experimental wavenumbers has been observed, often with a high coefficient of determination (R² values between 0.998 and 0.999). scielo.br This good agreement is typically achieved after scaling the theoretically calculated harmonic frequencies to account for anharmonicity and other systematic errors. researchgate.net The comparison between calculated and experimental data provides a robust confirmation of the molecular structure. nih.gov For instance, in analogous compounds, the N-H stretching mode is identified in the region of 3350-3150 cm⁻¹, and its appearance as a broad band in the infrared spectrum of the solid phase suggests the influence of intermolecular interactions, including hydrogen bonding. scielo.br

Below is a table that could be populated with experimental and theoretical spectroscopic data for this compound upon experimental investigation.

| Spectroscopic Parameter | Experimental Value | Theoretical Value (Method/Basis Set) |

| FTIR (cm⁻¹) | ||

| O-H Stretch | ||

| N-O Stretch (asymmetric) | ||

| N-O Stretch (symmetric) | ||

| C-F Stretch | ||

| C-Cl Stretch | ||

| Raman (cm⁻¹) | ||

| Ring Breathing Mode | ||

| ¹H NMR (ppm) | ||

| H (position) | ||

| ¹³C NMR (ppm) | ||

| C-OH | ||

| C-NO₂ | ||

| C-F | ||

| C-Cl |

This table is a template for data that would be obtained from experimental and computational studies.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformation of a molecule, or its spatial arrangement of atoms, is crucial to its chemical and physical properties. In substituted phenols like this compound, intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. The presence of a hydroxyl group (-OH) as a hydrogen bond donor and electronegative atoms like fluorine, the oxygen atoms of the nitro group, and even the chlorine atom as potential acceptors, creates the possibility for such interactions.

Fluorine's high electronegativity polarizes the C-F bond, but it is generally considered a weak hydrogen bond acceptor. beilstein-journals.org However, studies on related molecules like 2-fluoroethanol (B46154) have shown a strong preference for a gauche conformation, which has been attributed to an intramolecular hydrogen bond between the fluorine atom and the hydroxyl proton. caltech.edu Similarly, in 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond is observed. nih.gov

The presence of a nitro group introduces strong hydrogen bond acceptors in the form of its oxygen atoms. The chlorine atom can also participate in hydrogen bonding. The interplay between these potential interactions, along with steric effects from the substituents, will dictate the most stable conformation of this compound. Computational methods can be used to calculate the energies of different possible conformers to predict the most stable arrangement.

| Potential Intramolecular Hydrogen Bond | Donor | Acceptor | Predicted Stability |

| O-H···F | O-H | F | Possible, but F is a weak acceptor. |

| O-H···O (nitro) | O-H | O from NO₂ | Likely to be a strong and stabilizing interaction. |

| O-H···Cl | O-H | Cl | Possible, but generally weaker than with oxygen. |

Non-Linear Optical (NLO) Properties and Molecular First Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Computational studies, often using DFT methods, are instrumental in predicting the NLO properties of molecules. For aniline (B41778) derivatives, which share some structural similarities with the subject compound, the first-order hyperpolarizability has been investigated using theoretical calculations. researchgate.net The presence of electron-donating groups (like -OH) and electron-withdrawing groups (like -NO₂) on an aromatic ring can lead to significant charge transfer and enhance the NLO response. In this compound, the hydroxyl group acts as a donor, while the nitro group is a strong acceptor. The fluorine and chlorine atoms also contribute to the electronic properties of the molecule.

The calculated first hyperpolarizability can be compared to that of known NLO materials, such as urea, to assess its potential. The magnitude of β is influenced by the molecular structure, intramolecular charge transfer, and the presence of polarizable electrons.

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment (μ) (Debye) | ||

| First Hyperpolarizability (β) (esu) | ||

| Components of β | ||

| β_x | ||

| β_y | ||

| β_z |

This table is a template for data that would be obtained from computational studies.

Advanced Analytical Methodologies for Detection and Characterization of 2 Chloro 3 Fluoro 6 Nitrophenol

Chromatographic Techniques

Chromatography is the cornerstone for separating complex mixtures, and several techniques are applicable for the analysis of 2-Chloro-3-fluoro-6-nitrophenol. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of polar and non-volatile compounds like nitrophenols. tesisenred.netosti.gov Reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation of various phenolic compounds is often achieved using a C18 column. mdpi.comscielo.br

The mobile phase composition, typically a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727), is a critical parameter. scielo.brchromatographyonline.com Adjusting the pH of the mobile phase can significantly influence the retention of phenolic compounds due to the suppression or promotion of ionization. For instance, a study on nitrophenols selected a pH of 5.0 as a compromise between resolution and analysis time. chromatographyonline.com

UV-Vis and Diode Array Detectors (DAD) are common detectors for this class of compounds due to the presence of the chromophoric nitro and phenyl groups. tesisenred.netpsu.edu DAD provides the added advantage of acquiring full UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment. mdpi.comscielo.br A study on various phenols used a programmed wavelength detection approach, setting the detector to the maximum absorbance wavelength for different compounds as they eluted. psu.edu

Table 1: Exemplary HPLC Conditions for Analysis of Related Phenolic Compounds

| Parameter | Condition | Source |

| Column | Chromolith RP-18e (150 mm × 4.6 mm) | chromatographyonline.com |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.com |

| Flow Rate | 3.0 mL/min | chromatographyonline.com |

| Detection | UV at maximum absorbance wavelength | chromatographyonline.com |

| Internal Standard | 2-Chlorophenol (B165306) | chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of environmental contaminants. However, the direct analysis of polar and low-volatility compounds like phenols is challenging. nih.gov These compounds tend to exhibit poor peak shapes and interact with active sites in the GC system. Therefore, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group. nih.gov

Common derivatization approaches include silylation, acylation, and alkylation. nih.govgcms.cz

Silylation: This is a popular method where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. nih.govnih.gov TBDMS derivatives are known for their stability and characteristic mass spectra, which are useful for structural confirmation. researchgate.net

Acylation: This involves the reaction with reagents like acetic anhydride (B1165640) or perfluorinated anhydrides to form ester derivatives. gcms.cznih.gov

Alkylation: Reagents such as methyl chloroformate can be used to form methyl derivatives of phenols. tandfonline.comresearchgate.net

The choice of derivatization reagent depends on the specific analyte and the desired analytical outcome. For instance, a fast silylation technique using BSTFA in acetone (B3395972) has been developed for the simultaneous analysis of various phenols, completing the reaction in just 15 seconds at room temperature. nih.gov

Table 2: Common Derivatization Strategies for GC-MS Analysis of Phenols

| Derivatization Type | Reagent | Resulting Derivative | Key Advantages | Source(s) |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Rapid reaction, high yields. | nih.govresearchgate.net |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether | Derivatives are 10,000 times more stable to hydrolysis than TMS derivatives; distinctive fragmentation patterns. | gcms.czresearchgate.net |

| Alkylation | Methyl Chloroformate | Methyl ether | Quantitative derivatization in-column. | tandfonline.comresearchgate.net |

| Acylation | Acetic Anhydride | Acetate ester | Simultaneous derivatization and extraction possible. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. lcms.cz For complex mixtures containing isomers, such as different chloronitrophenols, the enhanced resolving power of UPLC is a major advantage.

A study demonstrated that by switching from a 5 µm particle column to a 1.9 µm particle column, the analysis time for eleven priority phenolic pollutants was drastically reduced without compromising resolution. lcms.cz The use of a perfluorinated phenyl (PFP) stationary phase in UPLC has shown superior selectivity for chlorophenol isomers due to the unique interactions enabled by the fluorine atoms in the stationary phase. lcms.cz The increased peak efficiency from UPLC also leads to enhanced sensitivity, which is crucial for detecting low-level contaminants in environmental samples. lcms.cz

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in environmental samples like water or soil often requires a pre-concentration and clean-up step to remove interfering substances and enrich the analyte to a detectable concentration. nih.govnih.gov

Solid-Phase Extraction (SPE): This is a widely adopted technique for sample preparation in environmental analysis due to its efficiency, reduced solvent consumption, and potential for automation. tesisenred.netnih.gov For phenolic compounds in water samples, polymeric sorbents (e.g., polystyrene-divinylbenzene) or chemically modified resins are often used. tesisenred.netpsu.edu The procedure typically involves conditioning the SPE cartridge, loading the sample (often acidified to ensure phenols are in their neutral form), washing away interferences, and finally eluting the retained analytes with a small volume of an organic solvent. thermofisher.com Polymeric cartridges have been shown to provide high recoveries (90–112%) for a range of phenols. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and effective microextraction technique that uses a small amount of an extraction solvent and a disperser solvent. scielo.brmdpi.com When injected into the aqueous sample, this mixture forms a cloudy solution of fine droplets, creating a large surface area for rapid analyte transfer into the extraction solvent. scielo.brmdpi.com The extraction solvent is then collected by centrifugation for analysis. mdpi.com DLLME has been successfully applied for the pre-concentration of nitrophenols from water samples, achieving high pre-concentration factors. scielo.brresearchgate.net In some methods, derivatization and extraction can be performed simultaneously. nih.gov

Method Validation: Sensitivity, Selectivity, and Reproducibility

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. youtube.com Key parameters evaluated include sensitivity (Limit of Detection and Quantification), selectivity, linearity, accuracy (recovery), and precision (reproducibility). nih.gov

Sensitivity: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. youtube.com For nitrophenols, methods combining SPE with HPLC have achieved LODs in the range of 0.075-0.27 µg/L. nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. It is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity: An analytical procedure's linearity is its ability to produce test results that are directly proportional to the analyte's concentration. youtube.com This is typically evaluated by a calibration curve, and a correlation coefficient (r²) greater than 0.99 is generally considered acceptable. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies on spiked samples. nih.gov Precision measures the closeness of agreement between a series of measurements and is usually expressed as the relative standard deviation (RSD). nih.gov For the analysis of nitrophenols, methods have demonstrated recoveries in the range of 90-112% with intraday and interday precision (RSD) values below 15%. chromatographyonline.com

Table 3: Validation Parameters for Analytical Methods of Related Phenolic Compounds

| Parameter | Typical Value/Range | Analytical Technique | Source(s) |

| Limit of Detection (LOD) | 0.075–0.27 µg/L | MMF-SPME-HPLC | nih.gov |

| Limit of Detection (LOD) | 0.010–0.423 µg/L | SPE-GC-MS (with derivatization) | tandfonline.comresearchgate.net |

| Linearity (r²) | > 0.998 | UDSA-DLLME-GC-MS | nih.gov |

| Linearity (r²) | > 0.999 | HPLC (Hair Dye Analysis) | nih.gov |

| Recovery | 90–112% | SPE-HPLC | chromatographyonline.com |

| Recovery | 86–111% | UAE-DLLME-GC-MS | nih.gov |

| Precision (RSD) | < 15% (inter/intraday) | SPE-HPLC | chromatographyonline.com |

| Precision (RSD) | 4.6–10.8% | UDSA-DLLME-GC-MS | nih.gov |

Applications of 2 Chloro 3 Fluoro 6 Nitrophenol in Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

The strategic placement of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (hydroxyl) groups on the benzene (B151609) ring makes 2-Chloro-3-fluoro-6-nitrophenol a key precursor in multi-step organic syntheses. These functional groups can be selectively modified or can direct the introduction of new substituents to build intricate molecular architectures.

Precursor for Dyes and Pigments Synthesis

Nitroaromatic compounds are foundational to the dye and pigment industry. epa.govresearchgate.net They often serve as key intermediates that undergo various chemical transformations to produce the final colored products. epa.gov The synthesis of dyes typically involves a multi-step process that includes nitration, halogenation, and the introduction of other functional groups, followed by coupling reactions to form the final dye structure. epa.gov

While direct synthesis routes starting from this compound are not extensively detailed in public literature, its structural motifs are present in related dye molecules. For instance, derivatives of 2-amino-6-chloro-4-nitrophenol (B3029376) have been developed for use as red components in hair dye formulations. google.comgoogle.com The synthesis of such compounds often involves the reduction of a nitro group to an amino group, a common transformation for nitrophenols. The presence of the chloro and fluoro groups in this compound can be exploited to fine-tune the color, fastness, and other properties of the resulting dyes. The general pathway often involves coupling diazonium salts with phenols to create azo compounds, which are a large and important class of dyes. researchgate.net

Building Block for Agrochemicals

Substituted nitrophenols and their derivatives are important intermediates in the production of pesticides and herbicides. researchgate.netguidechem.com The specific combination of halogen and nitro groups on a phenolic ring is a common feature in many agrochemicals. For example, the related compound 2-fluoro-6-chlorophenol is recognized as a significant pesticide intermediate. google.com The functional groups on this compound allow for its incorporation into larger, more biologically active molecules. The nitro group can be reduced to an amine, which can then undergo further reactions, while the phenolic hydroxyl and halogen atoms provide additional sites for chemical modification to create compounds with desired herbicidal or pesticidal activity.

Synthesis of Heterocyclic Compounds and Complex Organic Molecules